molecular formula C10H17ClN2O4 B2993283 (R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride CAS No. 1994327-93-3

(R)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride

Cat. No. B2993283
CAS RN: 1994327-93-3
M. Wt: 264.71
InChI Key: ZYUXGVUWYHHZTD-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride” is also known as N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride . It is a clickable amino acid derivative for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications . This non-canonical lysine possesses an alkyne for bioorthogonal reaction with azides .


Molecular Structure Analysis

The empirical formula of this compound is C10H16N2O4 . It is a derivative of lysine, an amino acid, and contains an alkyne functional group .


Chemical Reactions Analysis

This compound is used for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications . It possesses an alkyne for bioorthogonal reaction with azides .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 228.25 (free base basis) . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Site-Specific Incorporation into Recombinant Proteins

This compound can be used for site-specific incorporation into recombinant proteins . This allows for the precise modification of proteins, which can be useful in a variety of research applications, including the study of protein function and structure.

Synthesis of Chemical Probes

The compound can be used in the synthesis of chemical probes . These probes can be used to investigate biological processes, identify potential drug targets, and study the interaction between molecules.

Tools for Biological Applications

It can be used to create tools for biological applications . This could include the development of new methods for imaging or manipulating biological systems.

Bioorthogonal Reactions with Azides

The compound possesses an alkyne for bioorthogonal reaction with azides . This can be used in ‘click chemistry’, a type of chemical reaction that is widely used in drug discovery and materials science.

Light-Mediated Antibody-Antigen Binding

The compound has been used in the site-specific encoding of photoactivity in antibodies, enabling light-mediated antibody-antigen binding on live cells .

Drug Delivery Systems

The compound has been used in the construction of PEGylated polylysine derived copolymers with reduction-responsive side chains for anticancer drug delivery .

Mechanism of Action

Target of Action

It is known to be a clickable amino acid derivative for site-specific incorporation into recombinant proteins .

Mode of Action

This compound, also known as N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride, possesses an alkyne for bioorthogonal reaction with azides . This allows it to be used in click chemistry applications, a reliable, handily, and wide applicable methodology that has found applications in a variety of fields such as drug discovery, materials science, and bioconjugation.

properties

IUPAC Name

(2R)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUXGVUWYHHZTD-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NCCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NCCCC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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